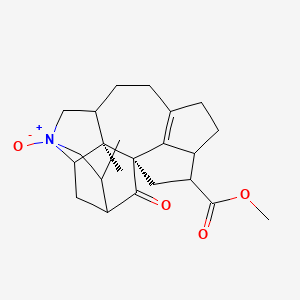
Daphniyunnine A N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Daphniyunnine A N-oxide is a naturally occurring alkaloid derived from the genus Daphniphyllum. This compound is part of a larger group of Daphniphyllum alkaloids, which are known for their complex structures and diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Daphniyunnine A N-oxide typically involves the oxidation of Daphniyunnine A. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled temperatures and pH levels . The process requires careful monitoring to ensure the selective oxidation of the nitrogen atom without affecting other functional groups in the molecule.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis and the limited availability of natural sources. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future .
Analyse Chemischer Reaktionen
Types of Reactions
Daphniyunnine A N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the N-oxide back to its parent compound, Daphniyunnine A.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Daphniyunnine A N-oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of N-oxide functional groups.
Biology: Investigated for its potential cytotoxic effects against cancer cell lines.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of Daphniyunnine A N-oxide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting key enzymes involved in cellular processes.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Daphniyunnine B: An isomeric analogue with similar biological activities.
Daphnipaxianine A: A structurally related compound with distinct biological properties.
Daphniyunnine C: Another N-oxide derivative with comparable chemical reactivity
Uniqueness
Daphniyunnine A N-oxide stands out due to its unique N-oxide functional group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C23H31NO4 |
|---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
methyl (1R,2S)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate |
InChI |
InChI=1S/C23H31NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3/t12?,14?,15?,16?,17?,18?,22-,23+,24?/m1/s1 |
InChI-Schlüssel |
DLTJWHRTAHFESH-VNBNSAHGSA-N |
Isomerische SMILES |
CC1C[N+]2(CC3CCC4=C5C(CC4)C(C[C@]56[C@]3(C2CC1C6=O)C)C(=O)OC)[O-] |
Kanonische SMILES |
CC1C[N+]2(CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)OC)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


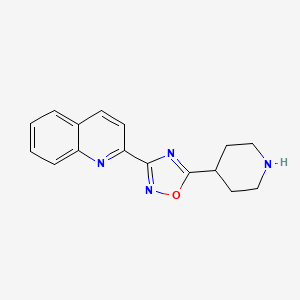




![(2S,9S,13R)-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16,19-trione](/img/structure/B12440286.png)

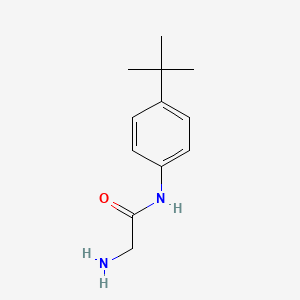
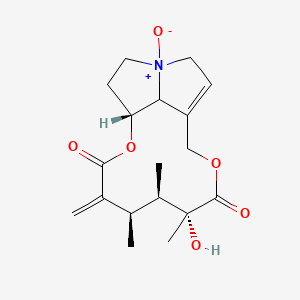
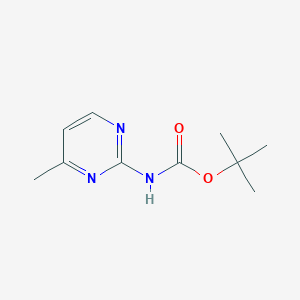
![{2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine](/img/structure/B12440320.png)
![Amino-benzo[B]thiophen-3-YL-acetic acid](/img/structure/B12440331.png)
![Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B12440332.png)

